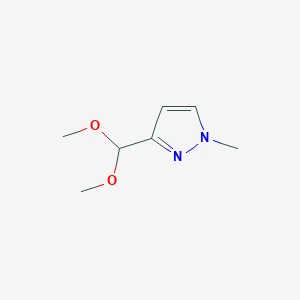

3-Dimethoxymethyl-1-methylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Dimethoxymethyl-1-methylpyrazole” is a chemical compound with the molecular formula C7H12N2O2123. It has a molecular weight of 156.18 g/mol3.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-Dimethoxymethyl-1-methylpyrazole”, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones4.

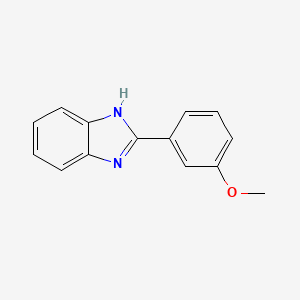

Molecular Structure Analysis

The molecular structure of “3-Dimethoxymethyl-1-methylpyrazole” consists of a pyrazole ring with a dimethoxymethyl group at the 3-position and a methyl group at the 1-position12.

Chemical Reactions Analysis

The chemical reactions involving “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, pyrazoles in general can undergo a variety of reactions, including N-arylation with aryl halides, coupling with aryl triflates, and reactions with diarylhydrazones and vicinal diols4.

Physical And Chemical Properties Analysis

“3-Dimethoxymethyl-1-methylpyrazole” has a density of 1.1±0.1 g/cm3, a boiling point of 224.5±25.0 °C at 760 mmHg, and a flash point of 81.6±13.4 °C1. It also has a molar refractivity of 36.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 123.8±3.0 cm31.

科学的研究の応用

-

Synthesis and Oxidation of Isomeric 2-(pyrazolyl)ethanols

- Application : An efficient approach to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines is described .

- Method : The method involves a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines .

- Results : Oxidation by KMnO4 led to 2-(pyrazol-4-yl)-2-oxoacetic acids .

-

Structure and Chemistry of 3 (5)-Substituted Pyrazoles

- Application : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Method : The method involves the use of 3 (5)-aminopyrazoles as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

- Results : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .

-

- Application : 3,5-dimethylpyrazole (DMP) is a typical representative of heterocyclic nitrogen compounds containing two adjacent nitrogen atoms generally have a significant effect on soil nitrification inhibition .

- Method : The method involves the use of 3,5-dimethylpyrazole (DMP) for soil nitrification inhibition .

- Results : The inhibitory effect and the regulatory mechanism of DMP on soil N transformation are unclear .

Safety And Hazards

将来の方向性

The future directions for “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by pyrazoles, there is potential for further research into the medicinal applications of this compound5.

特性

IUPAC Name |

3-(dimethoxymethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHJTGWURATBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371193 |

Source

|

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethoxymethyl-1-methylpyrazole | |

CAS RN |

287917-82-2 |

Source

|

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)